molecular formula C7H11ClF3NO2 B13464335 rac-(2R,4S)-4-(trifluoromethyl)piperidine-2-carboxylicacidhydrochloride

rac-(2R,4S)-4-(trifluoromethyl)piperidine-2-carboxylicacidhydrochloride

Cat. No.: B13464335
M. Wt: 233.61 g/mol
InChI Key: AUVSQLGRTJCCRX-JBUOLDKXSA-N
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Description

rac-(2R,4S)-4-(trifluoromethyl)piperidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further substituted with a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4S)-4-(trifluoromethyl)piperidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide as a reagent.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of rac-(2R,4S)-4-(trifluoromethyl)piperidine-2-carboxylic acid hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,4S)-4-(trifluoromethyl)piperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

rac-(2R,4S)-4-(trifluoromethyl)piperidine-2-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of rac-(2R,4S)-4-(trifluoromethyl)piperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)piperidine-2-carboxylic acid
  • 4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
  • 4-(trifluoromethyl)piperidine-3-carboxylic acid

Uniqueness

rac-(2R,4S)-4-(trifluoromethyl)piperidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H11ClF3NO2

Molecular Weight

233.61 g/mol

IUPAC Name

(2S,4R)-4-(trifluoromethyl)piperidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H10F3NO2.ClH/c8-7(9,10)4-1-2-11-5(3-4)6(12)13;/h4-5,11H,1-3H2,(H,12,13);1H/t4-,5+;/m1./s1

InChI Key

AUVSQLGRTJCCRX-JBUOLDKXSA-N

Isomeric SMILES

C1CN[C@@H](C[C@@H]1C(F)(F)F)C(=O)O.Cl

Canonical SMILES

C1CNC(CC1C(F)(F)F)C(=O)O.Cl

Origin of Product

United States

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